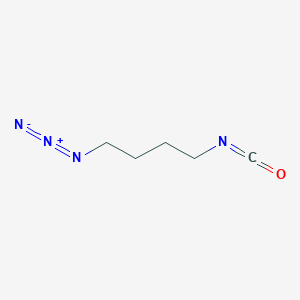![molecular formula C7H9NO2 B2564577 1,5,6,8a-Tetrahydro-[1,3]oxazolo[3,4-a]pyridin-3-one CAS No. 2166584-94-5](/img/structure/B2564577.png)
1,5,6,8a-Tetrahydro-[1,3]oxazolo[3,4-a]pyridin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,5,6,8a-Tetrahydro-[1,3]oxazolo[3,4-a]pyridin-3-one” is a chemical compound with the molecular formula C7H9NO2 . It has a molecular weight of 139.15 g/mol . The IUPAC name for this compound is 1,5,6,8a-tetrahydro-3H-oxazolo [3,4-a]pyridin-3-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9NO2/c9-7-8-4-2-1-3-6 (8)5-10-7/h1,3,6H,2,4-5H2 . This code provides a unique representation of the compound’s molecular structure .Physical and Chemical Properties Analysis
This compound has a topological polar surface area of 29.5 Ų . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a complexity of 212 .Scientific Research Applications
Efficient Synthesis Techniques
Researchers have developed simple and efficient synthesis methods for tetrahydrooxazolo[3,2-a]pyridines and related compounds, highlighting their potential in creating diverse chemical libraries for further study and application in various fields, including medicinal chemistry (Zanatta et al., 2010).
Novel Heterocyclic Systems
The synthesis of new heterocyclic systems, such as 2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine, demonstrates the chemical versatility and potential for creating novel compounds with unique properties, which could be explored for various scientific and industrial applications (Feliciano et al., 1991).
Conformational Studies
Conformational analysis of 1-methylperhydro-oxazolo[3,4-a]pyridines reveals insights into their structural dynamics, offering a foundational understanding necessary for the rational design of compounds with specific chemical and physical properties (Crabb & Jupp, 1980).
Diverse Functionalization
The preparation of functionalized building blocks based on tetrahydro[1,2,4]triazolo[4,3-a]pyridine cores underscores the importance of these compounds in developing new chemical entities that could serve as lead compounds in drug discovery or other material science applications (Mishchuk et al., 2016).
Diastereoselective Synthesis
The diastereoselective construction of tetrahydropyridine-fused bicyclic structures via domino reactions showcases advanced synthetic strategies for creating complex molecules, which is crucial for advancing synthetic organic chemistry and developing new therapeutics (Wan et al., 2014).
Environmental Considerations
The development of catalyst-free, three-component synthesis of fused tetrahydropyridines in water represents a significant advancement towards greener chemistry practices, emphasizing the importance of environmentally friendly chemical syntheses (Vinoth et al., 2015).
Properties
IUPAC Name |
1,5,6,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-7-8-4-2-1-3-6(8)5-10-7/h1,3,6H,2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQACCHHRMWGEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(COC2=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2564494.png)

![3-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2564498.png)


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2564502.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2564503.png)

![1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2564506.png)
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-[(methoxyimino)methyl]acetamide](/img/structure/B2564507.png)

![2-[2-(Prop-2-enamido)phenyl]acetic acid](/img/structure/B2564511.png)
![N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2564513.png)
![2-(2-bromophenyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2564514.png)
